Gastrointestinal Tolerability: Lower Incidence of Anorexia, Nausea, and Vomiting
In a double-blind, randomized trial comparing daily doses of 0.75 g prothionamide (PTH) to 0.75 g ethionamide (ETA) for the treatment of pulmonary tuberculosis, the incidence of gastrointestinal adverse events was numerically lower in the PTH arm [1]. Specifically, anorexia, nausea, or vomiting were reported in 32% of PTH-treated patients compared to 50% of ETA-treated patients [2]. Severe symptoms were also less frequent with PTH (6% vs 19% for ETA) [2].
| Evidence Dimension | Gastrointestinal adverse event incidence (anorexia, nausea, vomiting) |
|---|---|
| Target Compound Data | 32% (17 of 53 patients) |
| Comparator Or Baseline | Ethionamide: 50% (24 of 48 patients) |
| Quantified Difference | 18% absolute reduction in incidence |
| Conditions | Double-blind, randomized trial; 0.75 g daily dose for 10 weeks; combined with isoniazid and streptomycin. |
Why This Matters
Procurement decisions for clinical trials or compassionate use programs should prioritize the agent with a quantitatively better tolerability profile to minimize patient dropout and dose modifications.
- [1] British Tuberculosis Association. A comparison of the toxicity of prothionamide and ethionamide: A report from the research committee of the british tuberculosis association. Tubercle. 1968 Jun;49(2):125-135. View Source
- [2] British Tuberculosis Association. A comparison of the toxicity of prothionamide and ethionamide: A report from the research committee of the british tuberculosis association. Tubercle. 1968 Jun;49(2):125-135. View Source
